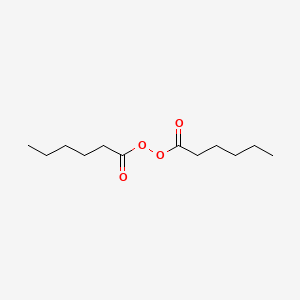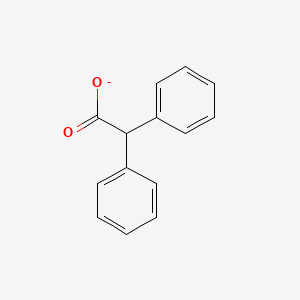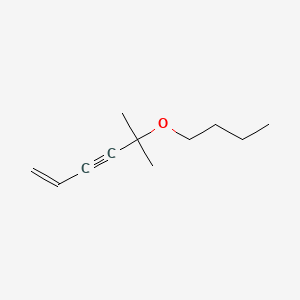
Dimethylvinylethynylmethanol butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylvinylethynylmethanol butyl ether is an organic compound with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . This compound is characterized by its unique structure, which includes both vinyl and ethynyl groups attached to a central methanol moiety, further bonded to a butyl ether group. It is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylvinylethynylmethanol butyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the preparation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods
Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is typically used for the production of simple symmetrical ethers but can be adapted for more complex ethers like this compound by carefully controlling the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylvinylethynylmethanol butyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, including halogenated ethers or other substituted ethers.
Applications De Recherche Scientifique
Dimethylvinylethynylmethanol butyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It can be used in the study of biochemical pathways and as a tool for probing enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Dimethylvinylethynylmethanol butyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, by forming intermediates that facilitate the transformation of reactants into products.
Comparaison Avec Des Composés Similaires
Dimethylvinylethynylmethanol butyl ether can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): MTBE is a commonly used organic solvent and gasoline additive with the molecular formula (CH₃)₃COCH₃. It is known for its high octane rating and ability to reduce emissions.
Diethyl ether: Diethyl ether is a simple ether with the molecular formula C₄H₁₀O. It is widely used as a solvent and anesthetic.
Tetrahydrofuran (THF): THF is a cyclic ether with the molecular formula C₄H₈O. It is commonly used as a solvent in organic synthesis and polymer chemistry.
This compound is unique due to its combination of vinyl, ethynyl, and butyl ether groups, which confer distinct chemical properties and reactivity compared to other ethers.
Propriétés
Numéro CAS |
819-41-0 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
5-butoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C11H18O/c1-5-7-9-11(3,4)12-10-8-6-2/h5H,1,6,8,10H2,2-4H3 |
Clé InChI |
OUIQSMDXNSJEQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(C)C#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


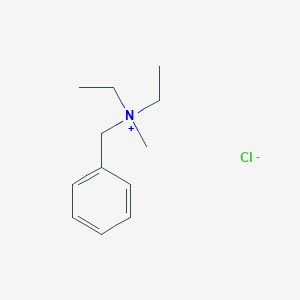
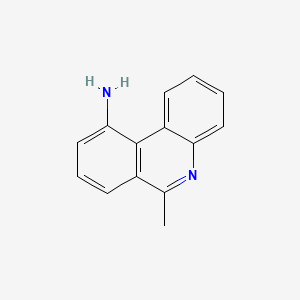
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
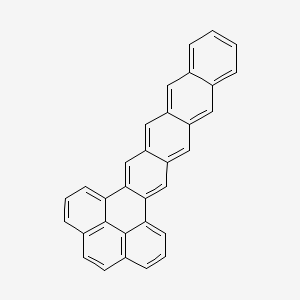
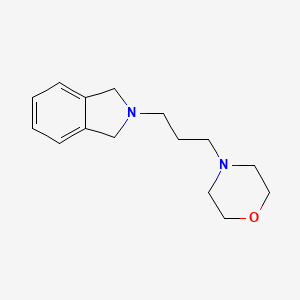
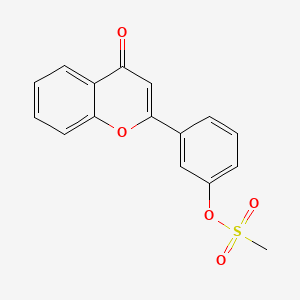
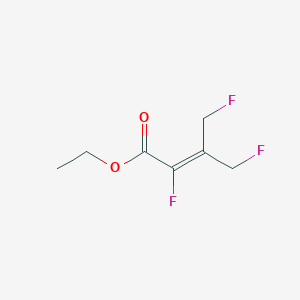

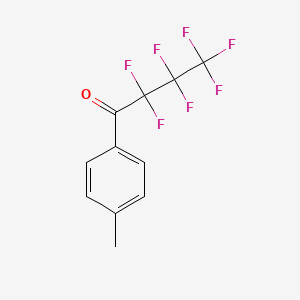
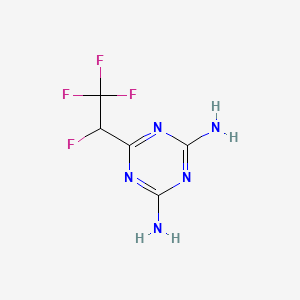
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
